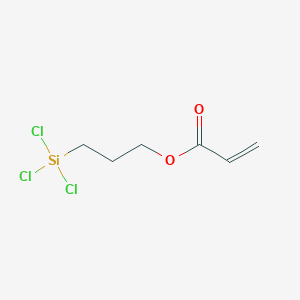

![molecular formula C16H15FN2O3S B1588508 2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid CAS No. 356058-42-9](/img/structure/B1588508.png)

2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

Overview

Description

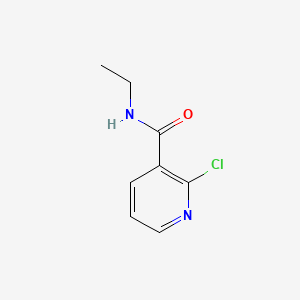

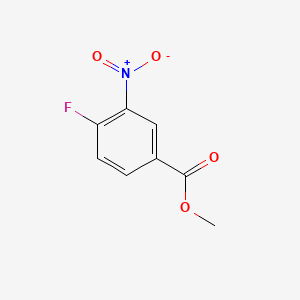

- IUPAC Name : {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetic acid

- Molecular Formula : C₁₆H₁₅FN₂O₃S

- Molecular Weight : 334.37 g/mol

- Physical Form : White to yellow powder or crystals

- Storage Temperature : Freezer

- Purity : 97%

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate precursors to form the desired structure. Unfortunately, specific synthetic details are not readily available in the retrieved information.

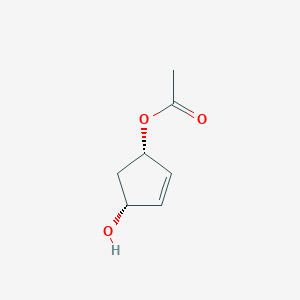

Molecular Structure Analysis

- The molecular structure consists of a cyclopentane-fused pyrimidine ring with a fluorobenzylthio group attached.

- InChI Code : 1S/C₁₆H₁₅FN₂O₃S/c17-11-6-4-10(5-7-11)9-23-16-18-15(22)12-2-1-3-13(12)19(16)8-14(20)21/h4-7H,1-3,8-9H₂,(H,20,21)

- InChI Key : DJGRXBDYBUKPOC-UHFFFAOYSA-N

Chemical Reactions Analysis

- Specific chemical reactions involving this compound are not provided in the retrieved information.

Physical And Chemical Properties Analysis

- Boiling Point : Not specified

- Safety Information :

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

- Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (in case of contact with eyes, rinse cautiously with water for several minutes), P351 (if eye irritation persists, seek medical advice/attention)

Scientific Research Applications

-

Cancer Research

- Application : The compound is used as a CDK2 inhibitor in cancer treatment .

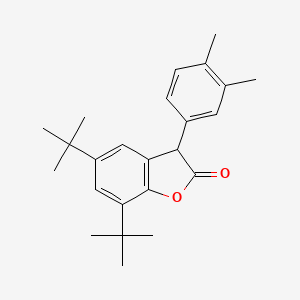

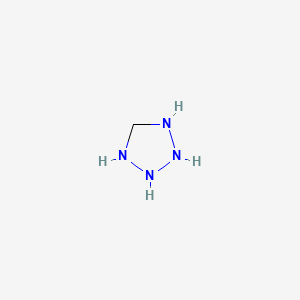

- Method : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

-

Pharmaceutical Research

- Application : The compound is used in the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom .

- Method : The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

- Results : The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

-

DNA Damage Research

- Application : Compounds similar to the one you mentioned have been observed to increase phosphorylation of H2AX in MCF-7 cells, which is comparable to that observed with Olaparib . This suggests potential applications in research related to DNA damage and repair.

- Method : The specific methods of application or experimental procedures would likely involve treating MCF-7 cells with the compound and then using techniques such as Western blotting to detect changes in H2AX phosphorylation .

- Results : The results indicate that the compounds can induce DNA damage in MCF-7 cells, as evidenced by increased H2AX phosphorylation .

-

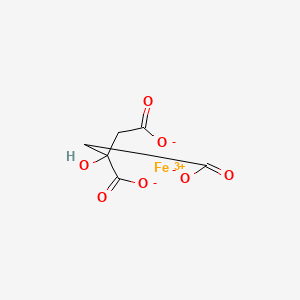

Collagen Synthesis Research

- Application : Certain compounds have been found to be potent inhibitors of collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in collagen synthesis, suggesting potential applications in research related to tissue engineering and wound healing.

- Method : The methods of application would likely involve treating cells in culture with the compound and then measuring changes in collagen synthesis .

- Results : The results show that the compounds can effectively inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen synthesis .

-

Neurological Research

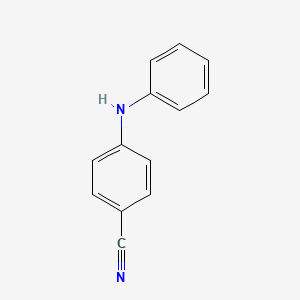

- Application : Certain compounds have been found to have anxiolytic and anticonvulsant properties .

- Method : The methods of application would likely involve treating animals in preclinical models with the compound and then measuring changes in behavior or seizure activity .

- Results : The results show that the compounds can effectively reduce anxiety-like behavior and seizure activity in preclinical models .

-

Antimicrobial Research

- Application : Some compounds have been found to have antimicrobial, fungicidal, and antiviral properties .

- Method : The methods of application would likely involve treating various types of bacteria, fungi, or viruses with the compound and then measuring changes in growth or viability .

- Results : The results show that the compounds can effectively inhibit the growth or viability of various types of bacteria, fungi, or viruses .

Future Directions

- Further research is needed to explore its potential applications, biological activity, and safety profile.

properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-11-6-4-10(5-7-11)9-23-16-18-15(22)12-2-1-3-13(12)19(16)8-14(20)21/h4-7H,1-3,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGRXBDYBUKPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=NC2=O)SCC3=CC=C(C=C3)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432271 | |

| Record name | (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid | |

CAS RN |

356058-42-9 | |

| Record name | (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.